molecular formula C8H9NO3 B1317453 Methyl 5-methoxynicotinate CAS No. 29681-46-7

Methyl 5-methoxynicotinate

Cat. No. B1317453
M. Wt: 167.16 g/mol
InChI Key: JIRJAOSTLIQOCY-UHFFFAOYSA-N
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Patent
US08999966B2

Procedure details

Methyl 5-methoxypyridine 3-carboxylate (1 g, 6.02 mmol) and platinum (IV) oxide (50 mg) suspended in 1.25 M HCl in methyl alcohol (10 mL) were hydrogenated in Parr shaker under 40 psi overnight. The reaction mixture was filtered through a pad of celite, washed with MeOH and concentrated to give crude product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[N:7][CH:8]=1>Cl.CO.[Pt](=O)=O>[CH3:1][O:2][CH:3]1[CH2:8][NH:7][CH2:6][CH:5]([C:9]([O:11][CH3:12])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=NC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated in Parr shaker under 40 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Name
Type
Smiles
COC1CC(CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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